molecular formula C9H9F3N2O3 B13999085 Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B13999085
M. Wt: 250.17 g/mol
InChI Key: LVBJEYGOIQQEFE-UHFFFAOYSA-N
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Description

Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl ester group, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as ethyl cyanoacetate, trifluoroacetic anhydride, and methoxyamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate, followed by cyclization and esterification steps to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation can yield 4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
  • Reduction can produce 4-methoxy-2-(trifluoromethyl)pyrimidine-5-methanol.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to active sites of enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • Ethyl-4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl-2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • 4-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Comparison: Ethyl-4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its chloro and amino analogs, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H9F3N2O3

Molecular Weight

250.17 g/mol

IUPAC Name

ethyl 4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H9F3N2O3/c1-3-17-7(15)5-4-13-8(9(10,11)12)14-6(5)16-2/h4H,3H2,1-2H3

InChI Key

LVBJEYGOIQQEFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC)C(F)(F)F

Origin of Product

United States

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